Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride
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Overview
Description
Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride: is a chemical compound with the molecular formula C20H25NO2·HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propyl chain substituted with two phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride typically involves the reaction of piperidine with a propyl chain bearing two phenoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the phenoxy groups to phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding.
Medicine: Medically, this compound has potential applications as an analgesic and anesthetic agent. Its structure allows it to interact with central nervous system receptors, providing pain relief and sedation.
Industry: Industrially, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier, enhancing the properties of the final products.
Mechanism of Action
The mechanism of action of Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring allows it to bind to receptors in the central nervous system, modulating their activity. This interaction can lead to analgesic and anesthetic effects by inhibiting the transmission of pain signals.
Comparison with Similar Compounds
- Piperidine, 1-(3-(phenoxy)propyl)-, hydrochloride
- Piperidine, 1-(3-(o-phenoxyphenyl)propyl)-, hydrochloride
- Piperidine, 1-(3-(p-phenoxyphenoxy)propyl)-, hydrochloride
Uniqueness: Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is unique due to the presence of two phenoxy groups on the propyl chain. This structural feature enhances its binding affinity to certain receptors, making it more effective in its applications compared to similar compounds with only one phenoxy group or different substitution patterns.
Properties
CAS No. |
24591-47-7 |
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Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-[3-(2-phenoxyphenoxy)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-10-18(11-4-1)23-20-13-6-5-12-19(20)22-17-9-16-21-14-7-2-8-15-21;/h1,3-6,10-13H,2,7-9,14-17H2;1H |
InChI Key |
JGGABGKSJGDTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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